Dodecyl 4-chloro-3,5-dinitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94021-87-1 |
|---|---|
Molecular Formula |
C19H27ClN2O6 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
dodecyl 4-chloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H27ClN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-28-19(23)15-13-16(21(24)25)18(20)17(14-15)22(26)27/h13-14H,2-12H2,1H3 |
InChI Key |
NKXANKOKHSNAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Dodecyl 4 Chloro 3,5 Dinitrobenzoate
Rational Design of Synthetic Routes to Dodecyl 4-chloro-3,5-dinitrobenzoate from Precursors
The rational design of synthetic pathways for this compound begins with the selection of appropriate precursors and a suitable reaction strategy. The primary precursors are dodecyl alcohol and 4-chloro-3,5-dinitrobenzoic acid. The synthesis of the acid precursor itself, 4-chloro-3,5-dinitrobenzoic acid, is typically achieved through the nitration of 4-chlorobenzoic acid using a mixture of sulfuric acid and fuming nitric acid. guidechem.com One established method specifies a reaction time of 4 hours at a temperature of 95°C to achieve a high yield of the acid precursor. guidechem.com
Two primary protocols are commonly considered for the esterification process to form this compound.
Direct Fischer-Speier Esterification: This classic method involves the direct reaction of dodecyl alcohol with 4-chloro-3,5-dinitrobenzoic acid in the presence of a strong acid catalyst. jocpr.com This approach is straightforward but is a reversible reaction, often requiring conditions that favor the removal of water to drive the equilibrium towards the product. researchgate.net
Activated Acid Derivative Method: A more conventional and often faster route involves the conversion of 4-chloro-3,5-dinitrobenzoic acid into a more reactive derivative, typically an acid chloride (4-chloro-3,5-dinitrobenzoyl chloride). hansshodhsudha.com This activation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.nethansshodhsudha.com The resulting highly reactive acid chloride is then subsequently reacted with dodecyl alcohol to form the desired ester. This method is generally irreversible and proceeds rapidly, but it involves hazardous reagents and produces toxic byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl). hansshodhsudha.com
Research into esterification catalysis aims to improve reaction rates, yields, and safety profiles.
Mineral Acids: Concentrated sulfuric acid is a common and effective catalyst for direct esterification, facilitating the reaction by protonating the carboxylic acid. researchgate.nethansshodhsudha.com Other Brønsted acids like p-toluenesulfonic acid can also be employed. google.com
Carbodiimide-Based Coupling Agents: For reactions that are sensitive to high temperatures or strong acids, the use of coupling agents provides a milder alternative. The combination of Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a well-established system for ester synthesis. jocpr.com DCC activates the carboxylic acid, and DMAP accelerates the reaction, allowing it to proceed efficiently at or below room temperature. jocpr.com
Surfactant-Type Catalysts: Innovative approaches include the use of surfactant-type catalysts like dodecyl sulfonic acid. rsc.org Such catalysts can be particularly effective in aqueous media, aligning with the principles of green chemistry. rsc.org
Development and Optimization of Reaction Parameters for Yield and Purity Enhancement
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. Key parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. researchgate.netgoogle.com Continuous processing, as opposed to batch reactions, can also be a strategy to improve efficiency and product consistency. google.com
The optimization process involves systematically varying these parameters to find the ideal conditions that lead to the highest conversion of the limiting reactant and minimize the formation of impurities.
Table 1: Illustrative Parameters for Optimization of this compound Synthesis
| Parameter | Range Investigated | Potential Impact on Yield and Purity |
|---|---|---|
| Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | Using an excess of the less expensive reactant (often the alcohol) can shift the equilibrium to favor product formation in Fischer esterification. |
| Catalyst Loading (e.g., H₂SO₄) | 0.5% to 5% (mol%) | Higher catalyst concentration can increase reaction rate but may also promote side reactions like dehydration of the alcohol or charring. Low concentrations are preferable. google.com |
| Temperature | 60°C to 120°C | Higher temperatures increase the reaction rate but can lead to decomposition or side reactions. The optimal temperature balances reaction speed and product stability. researchgate.net |
| Reaction Time | 2 to 12 hours | Sufficient time is needed for the reaction to reach completion. However, excessively long times can lead to product degradation. researchgate.net |
Mechanistic Insights into the Esterification Reaction Pathway
The mechanism of ester formation depends on the chosen synthetic protocol.
Fischer Esterification Mechanism: In the presence of an acid catalyst like H₂SO₄, the reaction proceeds through several equilibrium steps. First, the carbonyl oxygen of 4-chloro-3,5-dinitrobenzoic acid is protonated by the catalyst, which activates the carbonyl carbon towards nucleophilic attack. The lone pair of electrons on the oxygen atom of dodecyl alcohol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound.
Acid Chloride Mechanism: When using the activated 4-chloro-3,5-dinitrobenzoyl chloride, the mechanism is a more straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic dodecyl alcohol. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to give the ester.
DCC/DMAP Mechanism: In this pathway, the 4-chloro-3,5-dinitrobenzoic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. jocpr.com The nucleophilic catalyst, DMAP, then attacks this intermediate to form an N-acylpyridinium salt, which is an even more potent acylating agent. Finally, dodecyl alcohol attacks the acylpyridinium salt, yielding the ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the byproduct dicyclohexylurea (DCU). jocpr.com
Integration of Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry is essential for developing sustainable synthetic methods. hansshodhsudha.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
The conventional method of using thionyl chloride or phosphorus pentachloride to create an acid chloride derivative is not aligned with green chemistry principles. hansshodhsudha.com These reagents are hazardous, and the process generates toxic byproducts such as SO₂, HCl, and phosphorus oxychloride, which require careful handling and disposal. researchgate.nethansshodhsudha.com
A greener alternative is the direct esterification of 4-chloro-3,5-dinitrobenzoic acid with dodecyl alcohol, particularly when enhanced by microwave irradiation. researchgate.nethansshodhsudha.com This approach offers several advantages:
Atom Economy: It avoids the use of activating agents, improving atom economy.
Reduced Waste: It eliminates the formation of harmful byproducts associated with acid chloride synthesis. hansshodhsudha.com
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating. researchgate.net
Safer Reagents: It uses only a catalytic amount of a relatively safer acid like sulfuric acid instead of stoichiometric amounts of hazardous reagents. researchgate.net
Further greening of the process could involve exploring recyclable solid acid catalysts or using surfactant-type catalysts that enable the reaction to be performed in more environmentally benign solvents like water. rsc.org
Advanced Spectroscopic and Crystallographic Elucidation of Dodecyl 4 Chloro 3,5 Dinitrobenzoate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, Solid-State NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of Dodecyl 4-chloro-3,5-dinitrobenzoate. While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, advanced techniques like two-dimensional (2D) NMR and solid-state NMR (ssNMR) offer deeper insights into the molecule's connectivity and solid-phase conformation.
In the ¹H NMR spectrum, the aromatic region would be expected to show a singlet for the two equivalent aromatic protons on the benzene (B151609) ring, a consequence of the symmetrical substitution pattern. The chemical shift of these protons would be significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom. For the dodecyl chain, a triplet corresponding to the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) would appear, with other methylene groups giving rise to a complex multiplet, and a terminal methyl group appearing as a triplet.
The ¹³C NMR spectrum would complement this by showing distinct signals for the different carbon environments. The carbonyl carbon of the ester group would be observed at a characteristic downfield shift. The aromatic carbons would also exhibit distinct resonances, with their chemical shifts influenced by the attached substituents. The dodecyl chain would display a series of signals for the methylene carbons, and a signal for the terminal methyl carbon. chemicalbook.com
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign these signals. A COSY spectrum would reveal the coupling between the protons of the dodecyl chain, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.
Solid-state NMR (ssNMR) would provide valuable information about the conformation of this compound in its crystalline form. rsc.org This technique is particularly useful for studying the effects of intermolecular interactions on the molecular structure in the solid state, which may differ from its conformation in solution.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 160-165 |
| Aromatic C-Cl | 134-136 |
| Aromatic C-NO₂ | 148-150 |
| Aromatic C-H | 128-130 |
| O-CH₂ | 65-70 |
| -(CH₂)₁₀- | 22-35 |
| -CH₃ | ~14 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups present in this compound and probing its conformational state.
The FT-IR spectrum of the compound would be dominated by strong absorption bands characteristic of its constituent functional groups. chemicalbook.com A prominent band would be observed for the carbonyl (C=O) stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) would give rise to two strong bands, usually found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-Cl stretching vibration would be expected in the fingerprint region, while C-H stretching vibrations of the aromatic ring and the aliphatic dodecyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. rsc.org The symmetric stretching of the nitro groups often gives a strong Raman signal. Aromatic ring vibrations would also be clearly visible. The combination of FT-IR and Raman data allows for a more complete vibrational assignment and can be used to study conformational isomers if present.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Ester) | Stretching | 1720-1740 |
| NO₂ | Asymmetric Stretching | 1530-1550 |
| NO₂ | Symmetric Stretching | 1340-1360 |
| C-O (Ester) | Stretching | 1200-1300 |
| C-Cl | Stretching | 600-800 |
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular weight of this compound with high accuracy and for elucidating its fragmentation pathways under ionization. nih.gov
The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's elemental composition. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation would be the loss of the dodecyloxy radical (-OC₁₂H₂₅) to form the 4-chloro-3,5-dinitrobenzoyl cation. Another expected fragmentation is the loss of a dodecene molecule via a McLafferty rearrangement, if a gamma-hydrogen is available on the alkyl chain. Further fragmentation of the aromatic portion could involve the loss of NO₂ or CO. Analysis of these fragmentation patterns provides valuable structural information and confirms the connectivity of the molecule. uni.lu
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. nih.govresearchgate.net By analyzing the diffraction pattern of a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles with high precision.
Interactive Data Table: Inferred Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/System |
| Crystal System | Likely Triclinic or Monoclinic |
| Space Group | P-1 or P2₁/c (common for similar esters) |
| C-Cl bond length | ~1.73 Å |
| C-N (nitro) bond length | ~1.48 Å |
| C=O bond length | ~1.20 Å |
| Intermolecular Interactions | van der Waals, C-H···O hydrogen bonds |
Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Chromophoric Behavior
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions and chromophoric behavior of this compound. researchgate.netresearchgate.net The chromophore in this molecule is the 4-chloro-3,5-dinitrophenyl group.
The UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The highly conjugated aromatic system with strong electron-withdrawing nitro groups would lead to intense π→π* transitions at shorter wavelengths (in the UV region). The n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, would appear as weaker bands at longer wavelengths, potentially extending into the visible region, which could impart a pale yellow color to the compound. The position and intensity of these absorption bands are sensitive to the solvent polarity.
Computational Chemistry and Theoretical Investigations of Dodecyl 4 Chloro 3,5 Dinitrobenzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For Dodecyl 4-chloro-3,5-dinitrobenzoate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry and to calculate its electronic properties.
Quantum chemical calculations for the analogous compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), have been performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set, yielding optimized geometrical parameters that show good agreement with experimental single-crystal X-ray diffraction data. researchgate.net Similar calculations for the dodecyl ester would provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
Table 1: Representative Optimized Geometrical Parameters (from 4-chloro-3,5-dinitrobenzoic acid analog) (Note: Data derived from studies on the parent acid, CDNBA. The dodecyl chain is omitted.)
| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |
| C-Cl | 1.73 | - |
| C-N (nitro) | 1.48 | O-N-O |
| N-O (nitro) | 1.22 | C-C-N |
| C=O (carbonyl) | 1.21 | C-C-C (ring) |
| C-O (carbonyl) | 1.37 | - |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. libretexts.org
For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely the benzoate (B1203000) oxygen atoms and the aromatic ring. Conversely, the LUMO would be centered on the electron-deficient nitro groups, which are powerful electron-withdrawing groups. A small HOMO-LUMO gap would suggest higher reactivity. As conjugated π systems increase in size, the HOMO-LUMO energy gap for a π - π* transition narrows, and the wavelength of absorbed light becomes longer. libretexts.org
Table 2: Expected Frontier Molecular Orbital Energies (Note: These are hypothetical values for illustrative purposes, based on typical findings for similar nitroaromatic compounds.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Highest Occupied Molecular Orbital |
| LUMO | -3.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.3 | Indicator of chemical reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (in red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack.
In a study of the related 3,5-dinitrobenzoic acid, MEP analysis showed similar negative potential values for both the carboxylate and nitro groups, indicating they are comparable Lewis base sites. nih.gov For the dodecyl ester, the most negative potential would be concentrated around the oxygen atoms of the nitro groups and the carbonyl group of the ester. The hydrogen atoms of the aromatic ring and the dodecyl chain would exhibit positive potential. This information is critical for understanding intermolecular interactions. nih.gov
Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The long, flexible dodecyl chain of this compound introduces significant conformational complexity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring this vast conformational space.
MM methods would be used to perform a systematic search of different rotational isomers (conformers) by rotating the single bonds in the dodecyl chain. This process identifies low-energy, stable conformations. MD simulations would then provide insight into the dynamic behavior of the molecule over time at a given temperature, showing how it flexes and transitions between different conformations. The result is an energy landscape map, which plots the potential energy against the conformational coordinates, highlighting the most probable shapes the molecule will adopt. This is crucial for understanding how the molecule might fit into a receptor site or pack in a crystal.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a useful degree of accuracy. For this compound, DFT calculations can be used to compute vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculated frequencies are often scaled to correct for systematic errors in the theoretical methods. For instance, a study on 4-methyl-3-nitrobenzoic acid used DFT to calculate vibrational frequencies, which were then compared to experimental FT-IR and FT-Raman spectra. scirp.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. While experimental ¹H NMR data for the parent acid, CDNBA, is available, computational predictions for the dodecyl ester would help in assigning the complex signals arising from the long alkyl chain. chemicalbook.com
Table 3: Predicted vs. Experimental Vibrational Frequencies for Analogous Nitrobenzoic Acids (Note: Data based on studies of 4-chloro-3,5-dinitrobenzoic acid and 4-methyl-3-nitrobenzoic acid for illustrative purposes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C=O stretch | 1735 | ~1700 | Carboxylic acid/Ester |
| NO₂ asymmetric stretch | 1550 | ~1540 | Nitro group |
| NO₂ symmetric stretch | 1355 | ~1350 | Nitro group |
| C-Cl stretch | 750 | ~740 | Chloro group |
Computational Modeling of Reaction Mechanisms and Transition States for Reactivity Predictions
Theoretical chemistry allows for the detailed exploration of chemical reaction pathways. For this compound, this could involve modeling its synthesis or degradation. For example, the nucleophilic substitution of the chlorine atom is a likely reaction. nih.gov
Computational modeling can map the entire reaction coordinate, from reactants to products, identifying the high-energy transition state structure. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the reaction rate. This is invaluable for optimizing reaction conditions and for understanding the molecule's stability. For example, a study on CDNBA determined the activation energy for nucleophilic substitution by a hydroxyl ion to be 70.7 +/- 3.4 kJ/mol through experimental kinetics. nih.gov Computational modeling could provide a theoretical value for comparison and a deeper understanding of the mechanism.
In Silico Studies of Intermolecular Interactions and Crystal Packing
The way molecules interact with each other governs their macroscopic properties, such as melting point and solubility. In silico studies can predict how molecules of this compound would arrange themselves in a solid state.
Crystal structure prediction is a computationally intensive field that attempts to find the most stable crystal packing arrangement. For the parent acid, CDNBA, X-ray crystallography has shown that strong intermolecular O-H···O hydrogen bonds link the molecules into dimers, which are further stabilized by weaker C-H···O interactions. researchgate.net For the dodecyl ester, the long alkyl chain would introduce significant van der Waals interactions, which would play a major role in the crystal packing alongside potential weak C-H···O hydrogen bonds involving the nitro and ester groups. A computational study on substituted nitrobenzoic acids highlighted the importance of intermolecular interaction energies in understanding crystal structures. chemrxiv.org These simulations are vital for predicting the physical properties of the solid material.
Reactivity Profiles and Transformative Chemistry of Dodecyl 4 Chloro 3,5 Dinitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the 4-chloro-3,5-dinitrobenzoate Moiety
The 4-chloro-3,5-dinitrobenzoate portion of the molecule is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two nitro groups, positioned ortho and para to the chlorine atom, significantly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the chloride leaving group. youtube.comnih.govlibretexts.org This reactivity is a cornerstone of the compound's transformative potential.
The chlorine atom on the aromatic ring is susceptible to displacement by a wide array of nucleophiles. The reaction generally proceeds under mild conditions, often at room temperature, in various polar aprotic solvents like methanol (B129727), dimethylformamide (DMF), or acetonitrile. researchgate.netresearchgate.net
Key classes of nucleophiles that can participate in these reactions include:
Amines: Primary and secondary amines, such as piperidine (B6355638) or aniline (B41778) derivatives, readily displace the chlorine to form the corresponding N-substituted 4-amino-3,5-dinitrobenzoate esters. researchgate.net Studies on the related compound 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines have shown that these reactions proceed efficiently. researchgate.net
Alkoxides and Phenoxides: Nucleophiles like sodium methoxide (B1231860) or sodium phenoxide can replace the chlorine to yield the corresponding 4-alkoxy or 4-aryloxy ethers. youtube.com
Thiols: Thiolates (RS⁻) are excellent nucleophiles and are expected to react rapidly to form 4-thioether derivatives. Kinetic studies on similar substrates like 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB) show that biothiols react readily. nih.govresearchgate.net
Hydroxide (B78521): In aqueous alkaline media, the chlorine atom can be displaced by a hydroxyl group to form the corresponding 4-hydroxy-3,5-dinitrobenzoate derivative. conicet.gov.ar
The table below illustrates the expected products from the reaction of dodecyl 4-chloro-3,5-dinitrobenzoate with various nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Amine | Piperidine | Dodecyl 4-(piperidin-1-yl)-3,5-dinitrobenzoate |
| Alkoxide | Sodium Methoxide | Dodecyl 4-methoxy-3,5-dinitrobenzoate |
| Thiolate | Sodium thiophenate | Dodecyl 4-(phenylthio)-3,5-dinitrobenzoate |
| Hydroxide | Sodium Hydroxide | Dodecyl 4-hydroxy-3,5-dinitrobenzoate |
This table is generated based on established principles of SNAr reactions on analogous compounds.
The mechanism of SNAr reactions on activated haloarenes is generally accepted to be a two-step addition-elimination process. libretexts.org
Addition Step (Rate-determining): The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. libretexts.org
Elimination Step (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
Kinetic studies on analogous systems, such as the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, have demonstrated that the reactions follow second-order kinetics. researchgate.net The rate is dependent on the concentration of both the aromatic substrate and the nucleophile. The high negative values of the Hammett reaction constant (ρ) observed in reactions with substituted anilines indicate the development of a significant positive charge on the nitrogen atom in the transition state, consistent with the nucleophilic attack being the rate-determining step. researchgate.net While the two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted (cSNAr) pathway, although this is considered more the exception than the rule for highly activated systems like dinitroarenes. nih.gov
Reduction Chemistry of the Nitro Groups and its Synthetic Utility (e.g., to amino derivatives)
The two nitro groups on the aromatic ring can be chemically reduced to the corresponding amino groups. This transformation is a synthetically valuable route to produce dodecyl 3,5-diamino-4-chlorobenzoate. This diamino derivative serves as a useful building block for further chemical synthesis.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
Metal-Acid Systems: A widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net For instance, the reduction of dinitoterephthalic acid is effectively achieved using Fe/HCl. researchgate.net
The resulting diamino compound, dodecyl 4-chloro-3,5-diaminobenzoate, has significant synthetic potential. The amino groups can be diazotized and converted to a variety of other functional groups. Furthermore, these diamino compounds can act as monomers for the synthesis of polymers like polyamides or polyimides, potentially leading to materials with specific thermal or optical properties. researchgate.net The synthesis of α,β-diamino esters from α-nitro esters highlights the utility of the nitro-to-amino transformation in creating complex molecules. rsc.org
Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Linkage
The ester linkage in this compound is subject to cleavage through hydrolysis or transesterification reactions. researchgate.net
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed.
Base-catalyzed hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, will cleave the ester bond to yield dodecanol (B89629) and the sodium salt of 4-chloro-3,5-dinitrobenzoic acid. conicet.gov.ar
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester will undergo hydrolysis to produce dodecanol and 4-chloro-3,5-dinitrobenzoic acid.
Transesterification: This process involves the exchange of the dodecyl alcohol portion of the ester with a different alcohol. wikipedia.org The reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com For example, reacting this compound with an excess of methanol in the presence of an acid catalyst (like H₂SO₄) or a base catalyst (like sodium methoxide) would lead to an equilibrium mixture containing methyl 4-chloro-3,5-dinitrobenzoate and dodecanol. wikipedia.orgyoutube.com Driving the reaction to completion often involves using a large excess of the new alcohol or removing the displaced alcohol (dodecanol) from the reaction mixture. wikipedia.org Enzymatic transesterification using lipases is also a viable and often more selective method. wikipedia.org
Photochemical Reactivity and Degradation Pathways of the Dinitroaromatic System
Dinitroaromatic compounds are known to be photochemically active and can undergo degradation upon exposure to ultraviolet (UV) radiation. nih.gov Studies on related compounds such as 4-chloro-3,5-dinitrobenzoic acid (CDNBA) and other nitroaromatic derivatives show that they degrade under UV light, a process that can be accelerated by the presence of oxidizing agents like hydrogen peroxide (H₂O₂). conicet.gov.ar
The photochemical degradation of the dinitroaromatic system in this compound is expected to follow similar pathways. The absorption of UV light can excite the molecule to a higher energy state, initiating a series of complex reactions. These pathways can include:
Denitration and/or Dechlorination: The carbon-nitro or carbon-chlorine bonds may cleave, leading to the formation of phenolic derivatives and inorganic nitrate (B79036) and chloride ions.
Ring Opening: The aromatic ring can be cleaved, resulting in the formation of smaller, aliphatic organic acids such as oxalic acid and formic acid. conicet.gov.ar
Reactions with other molecules: In the presence of other organic species like alkenes, photochemical reactions can lead to the formation of products like nitrones. capes.gov.br
The rate and products of photodegradation are highly dependent on the reaction conditions, including the solvent, the presence of oxygen, and the wavelength of the incident light. nih.gov For example, the photodegradation of some nitro-polycyclic aromatic hydrocarbons is faster in chlorinated solvents like CHCl₃ compared to acetonitrile. nih.gov The complete mineralization of the compound to CO₂, water, and inorganic ions often requires advanced oxidative processes. conicet.gov.ar
Reactions Involving the Dodecyl Alkyl Chain (e.g., selective functionalization)
The dodecyl alkyl chain is a long, saturated hydrocarbon tail. Compared to the highly activated aromatic ring, the alkyl chain is significantly less reactive. However, under specific conditions, it can undergo functionalization.
Achieving selective functionalization of the dodecyl chain without affecting the reactive aromatic moiety presents a considerable chemical challenge. The high reactivity of the aromatic ring towards nucleophiles and the susceptibility of the nitro groups to reduction mean that most common reaction conditions would likely alter the benzoate portion of the molecule.
Potential, albeit challenging, transformations of the alkyl chain could include:
Free-Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) could introduce a halogen onto the alkyl chain. However, achieving selectivity for a specific position on the long chain would be difficult, likely resulting in a mixture of isomers.
Terminal Oxidation: Highly specialized enzymatic or catalytic systems could potentially oxidize the terminal methyl group (ω-oxidation) to a primary alcohol, which could then be further converted to an aldehyde or carboxylic acid.
In general, any attempt to functionalize the dodecyl chain would require carefully chosen reagents and conditions that are orthogonal to the functionalities present on the aromatic ring. Methodologies developed for the selective functionalization of alkyl chains in complex molecules, such as those in polyesters, often rely on chemoselective reactions that target specific, pre-existing functional groups. rsc.org Without such a handle, direct and selective modification of the saturated dodecyl chain in this compound remains a difficult synthetic problem.
Advanced Applications and Derivatization Strategies for Dodecyl 4 Chloro 3,5 Dinitrobenzoate
Dodecyl 4-chloro-3,5-dinitrobenzoate as a Chemical Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, primarily due to the high reactivity of its aromatic core. The benzene (B151609) ring is rendered significantly electron-deficient by the presence of two powerful electron-withdrawing nitro groups and the chloro substituent. This electronic feature makes the carbon atom attached to the chlorine highly susceptible to nucleophilic attack, facilitating a variety of substitution reactions.
Precursor for Functionalized Aromatic Compounds and Heterocycles
The primary utility of this compound in synthesis is as a substrate for nucleophilic aromatic substitution (SNAr). The chloro group at the 4-position is activated by the two nitro groups in the ortho and para positions, making it an excellent leaving group. This allows for the straightforward introduction of a wide range of functionalities by reacting the compound with various nucleophiles.
Research on analogous compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460), has demonstrated that reactions with aniline (B41778) derivatives proceed readily to yield N-substituted products via an anilino-dechlorination process. researchgate.net The reaction follows a second-order kinetic model, consistent with a bimolecular addition-elimination mechanism. researchgate.net Similarly, studies on the parent 4-chloro-3,5-dinitrobenzoic acid (CDNBA) show that the chlorine atom can be displaced by hydroxide (B78521) ions in alkaline media. nih.gov
By analogy, this compound is an ideal precursor for a diverse library of functionalized aromatic compounds. The dodecyl ester group typically remains intact under these conditions while primarily influencing the compound's solubility in organic solvents. Examples of potential transformations to produce functionalized aromatic compounds include:
Ether Formation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides can replace the chloro group with an ether or aryloxy functionality.
Thioether Formation: Thiolates (e.g., sodium thiophenoxide) can be used to introduce a thioether linkage, creating precursors for advanced materials or biologically active molecules.
Amine Substitution: A broad spectrum of primary and secondary amines can displace the chlorine to form substituted anilines, which are themselves valuable intermediates for dyes, pharmaceuticals, and polymers. researchgate.net
Furthermore, this SNAr reactivity can be harnessed to construct heterocyclic systems. For instance, reaction with a dinucleophile, such as ethylenediamine (B42938) or 2-aminophenol, could lead to ring-closing reactions, forming complex heterocyclic structures fused to the dinitro-substituted benzene ring. The reactivity of similar chloro-dinitropyrazole systems has been shown to be a viable route to promising energetic compounds. rsc.org
The following table outlines the expected products from the reaction of this compound with various nucleophiles, based on established SNAr principles.
| Nucleophile (Nu-H) | Reagent Example | Expected Product Class |
| Alcohol | Sodium Methoxide (B1231860) | Dodecyl 4-methoxy-3,5-dinitrobenzoate |
| Amine | Aniline | Dodecyl 4-(phenylamino)-3,5-dinitrobenzoate |
| Thiol | Thiophenol | Dodecyl 4-(phenylthio)-3,5-dinitrobenzoate |
| Azide | Sodium Azide | Dodecyl 4-azido-3,5-dinitrobenzoate |
Role in Multicomponent Reactions or Cascade Processes
While specific examples involving this compound in multicomponent reactions (MCRs) or cascade processes are not prominent in the literature, its structural features suggest potential applicability. MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. beilstein-journals.org
The electrophilic nature of the aromatic ring in this compound makes it a candidate for MCRs where an activated aromatic halide is a component. For instance, it could potentially participate in transition-metal-catalyzed MCRs that involve the coupling of an aryl halide, an alkyne, and another reactant.
Cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, could also be designed using this building block. A plausible strategy would involve an initial SNAr reaction to introduce a substituent containing a reactive functional group. This new group could then trigger a subsequent intramolecular cyclization or rearrangement, leading to complex molecular architectures in a highly efficient manner. However, the exploration of this compound in such sophisticated reaction schemes remains a field for future investigation.
Exploration in Materials Science as a Monomer or Component in Functional Polymers
The molecular structure of this compound presents intriguing possibilities for its use in materials science, specifically as a monomer for the synthesis of functional polymers. Although direct polymerization of this specific compound is not widely documented, its reactive sites allow for its incorporation into polymer chains through step-growth polymerization mechanisms.
The key to its function as a monomer is the reactive chloro group. This site can undergo polycondensation reactions with co-monomers that possess two nucleophilic groups (e.g., diamines, diols, or dithiols). In such a reaction, the SNAr mechanism would lead to the formation of a polymer backbone, with the this compound unit repeating throughout the chain.
The resulting polymer would possess a unique combination of properties derived from its constituent parts:
Dinitroaromatic Core: The 3,5-dinitrobenzoyl unit would impart high thermal stability, rigidity, and specific optoelectronic properties to the polymer chain. Electron-deficient aromatic rings are known to act as electron acceptors, suggesting potential applications in charge-transfer materials.
Dodecyl Chain: The long, flexible dodecyl tail would act as a built-in plasticizer, enhancing the processability of the polymer and increasing its solubility in common organic solvents. This aliphatic chain would also introduce significant hydrophobicity.
Ester Linkage: The ester group provides a site that could be susceptible to hydrolysis, offering a potential mechanism for polymer degradation, which could be desirable in certain biomedical or environmental applications.
A hypothetical polycondensation reaction with a diamine, such as hexamethylenediamine, would result in an aromatic polyetheramine. The properties of this polymer could be fine-tuned by selecting different co-monomers. The general concept of designing functional monomers to create polymers with specific, predictable properties is a central theme in modern materials chemistry. nih.gov
Investigation of Supramolecular Assembly and Self-Organization Phenomena Driven by the Dodecyl Moiety
The structure of this compound is inherently amphiphilic, combining a bulky, polar, aromatic head group with a long, nonpolar aliphatic tail. This dual nature strongly suggests a capacity for self-assembly into ordered supramolecular structures in solution.
Formation of Organized Structures (e.g., micelles, vesicles, liquid crystals)
Amphiphilic molecules spontaneously organize in selective solvents to minimize unfavorable interactions between their incompatible parts. In aqueous or highly polar environments, the hydrophobic dodecyl chains would aggregate to avoid contact with the solvent, while the more polar dinitrobenzoate head groups would remain exposed to the polar phase. This behavior is the fundamental driving force for the formation of several types of organized structures:
Micelles: Above a certain concentration, known as the critical micelle concentration (CMC), the molecules are expected to form spherical or cylindrical micelles. In these aggregates, the dodecyl tails form a liquid-like core, shielded from the water by a shell of the polar head groups.
Vesicles: Under specific conditions of concentration and solvent composition, these amphiphiles could form bilayer vesicles, which are hollow spheres enclosing a solvent-filled core.
Liquid Crystals: At higher concentrations, the molecules may organize into liquid crystalline phases (e.g., lamellar, hexagonal, or cubic phases), which possess a degree of order intermediate between that of a crystalline solid and an isotropic liquid.
The tendency of long-chain alkyl derivatives to form such structures is well-established. For example, studies on ionic liquid surfactants with varying alkyl chain lengths demonstrate a clear transition from rod-like micelles to gel phases depending on concentration and chain length. nih.gov
Influence of Molecular Design on Self-Assembly Properties
The specific self-assembly behavior of this compound is dictated by a delicate balance of intermolecular forces, which are directly influenced by its molecular design.
Alkyl Chain Length: The dodecyl (C12) chain is a crucial determinant of the molecule's hydrophobic character. As seen with other surfactant systems, varying the alkyl chain length has a predictable effect on self-assembly. nih.gov A longer chain would increase the hydrophobicity, generally leading to a lower CMC and favoring the formation of more organized structures at lower concentrations. A shorter chain would have the opposite effect.
Head Group Interactions: The 4-chloro-3,5-dinitrobenzoate head group is not merely a polar anchor; it can participate in specific non-covalent interactions. The electron-deficient aromatic ring is capable of engaging in π-π stacking and charge-transfer interactions with other head groups. These directional interactions can provide additional stability and order to the assembled structures, potentially favoring flatter, lamellar aggregates over spherical micelles. Similar benzene-based molecules, like derivatives of benzene-1,3,5-tricarboxamide, are known to form extensive two-dimensional networks driven by hydrogen bonding and π-stacking. mpg.detue.nl
The interplay between the nonspecific hydrophobic interactions of the dodecyl tail and the specific, directional interactions of the aromatic head group makes this compound a fascinating candidate for creating complex and potentially functional supramolecular materials.
Development of Novel Derivatives with Tailored Electronic or Optical Properties
The structural framework of this compound, characterized by an electron-deficient aromatic ring substituted with two nitro groups and a chlorine atom, presents a versatile platform for the development of novel derivatives with specific electronic and optical characteristics. The inherent electron-withdrawing nature of the nitro groups and the chloro substituent significantly influences the electron density of the benzene ring, making it a key component for creating materials with tailored properties.
Strategies for derivatization would likely focus on the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position. This position is activated by the two flanking nitro groups, making it susceptible to displacement by a variety of nucleophiles. By introducing different functional moieties at this position, it is possible to systematically tune the electronic and optical properties of the resulting molecules.
Table 1: Potential Nucleophiles for Derivatization and their Impact on Properties
| Nucleophile Class | Potential Functional Group Introduced | Expected Impact on Electronic/Optical Properties |
| Amines (primary, secondary) | Substituted anilines, alkylamines | Introduction of electron-donating groups can create donor-acceptor systems, leading to intramolecular charge transfer (ICT) characteristics. This can result in significant changes in absorption and emission spectra, potentially leading to solvatochromic dyes or fluorescent probes. |
| Thiolates | Aryl/alkyl sulfides | The introduction of sulfur-containing groups can enhance polarizability and may lead to interesting non-linear optical (NLO) properties. |
| Alkoxides/Phenoxides | Ethers/Aryl ethers | Modulating the electronic nature of the introduced phenoxide can fine-tune the electron-accepting strength of the dinitrobenzoate core, impacting the overall electronic structure. |
Detailed Research Findings:
Currently, there is a lack of specific research dedicated to the synthesis and characterization of derivatives of this compound for electronic or optical applications. However, studies on analogous 4-chloro-3,5-dinitrophenyl compounds provide a strong basis for predicting the outcomes of such derivatization. For instance, the reaction of similar 4-chloro-dinitroaromatic compounds with amines has been shown to yield derivatives with significant second-order NLO properties, which are crucial for applications in optoelectronics.
The general approach would involve the reaction of this compound with a chosen nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction. The resulting derivatives would then be characterized using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy to determine their optical properties, and cyclic voltammetry to probe their electronic energy levels.
Application in Analytical Chemistry as a Derivatizing Agent or Reagent (excluding clinical diagnostic applications)
The 4-chloro-3,5-dinitrobenzoate moiety possesses the necessary characteristics to serve as a chromophoric labeling agent in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) with UV-Vis detection. Derivatization is a common strategy employed in analytical chemistry to enhance the detectability of analytes that lack a strong chromophore.
This compound itself is an ester and would not typically be a primary derivatizing agent. However, its precursor, 4-chloro-3,5-dinitrobenzoyl chloride , is a highly reactive compound that can be used to derivatize nucleophilic functional groups such as alcohols, phenols, amines, and thiols. The resulting dinitrobenzoyl esters or amides are strongly UV-absorbing, allowing for sensitive detection. The long dodecyl chain in this compound could, in principle, be leveraged in specific analytical methods, for example, in the development of ion-selective electrodes or as a component in a stationary phase for chromatography, but such applications have not been reported.
Detailed Research Findings:
While there are no specific published methods detailing the use of this compound as a derivatizing agent, the utility of the closely related 3,5-dinitrobenzoyl chloride is well-documented for the analysis of alcohols and amines. The derivatization reaction typically proceeds as follows:
Analyte-OH + Cl-CO-C₆H₂(NO₂)₂-R → Analyte-O-CO-C₆H₂(NO₂)₂-R + HCl
Analyte-NH₂ + Cl-CO-C₆H₂(NO₂)₂-R → Analyte-NH-CO-C₆H₂(NO₂)₂-R + HCl
The resulting derivatives exhibit strong absorption in the UV region, typically around 254 nm, which is a common wavelength for HPLC detectors.
Table 2: Potential Analytical Applications of 4-Chloro-3,5-dinitrobenzoyl Chloride as a Derivatizing Agent
| Analyte Class | Type of Derivative Formed | Chromatographic Method | Detection Method |
| Aliphatic Alcohols | 4-chloro-3,5-dinitrobenzoate ester | Reversed-Phase HPLC | UV-Vis |
| Primary and Secondary Amines | 4-chloro-3,5-dinitrobenzamide | Reversed-Phase HPLC | UV-Vis |
| Phenols | 4-chloro-3,5-dinitrobenzoate ester | Reversed-Phase HPLC | UV-Vis |
| Thiols | 4-chloro-3,5-dinitrothiobenzoate | Reversed-Phase HPLC | UV-Vis |
The choice of the 4-chloro- derivative over the more common 3,5-dinitrobenzoyl chloride could potentially offer advantages in terms of reactivity or the chromatographic properties of the resulting derivatives. However, without specific studies on this compound or its corresponding acid chloride as a derivatizing agent, these remain hypothetical applications based on established principles of analytical derivatization.
Conclusion and Future Research Directions
Summary of Key Findings on the Synthesis, Structure, Reactivity, and Applications of Dodecyl 4-chloro-3,5-dinitrobenzoate
Direct research on this compound is limited; however, a substantial understanding can be inferred from studies on its precursor, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), and its shorter-chain esters, such as the methyl and ethyl analogs.
The synthesis of this compound would likely proceed via standard esterification of 4-chloro-3,5-dinitrobenzoic acid with dodecanol (B89629). The parent acid, CDNBA, is a yellow solid at room temperature that is slightly soluble in water. conicet.gov.ar
The molecular structure of the dodecyl ester is characterized by a benzene (B151609) ring substituted with a dodecyloxycarbonyl group, a chlorine atom, and two nitro groups. X-ray crystallography on methyl 4-chloro-3,5-dinitrobenzoate and ethyl 4-chloro-3,5-dinitrobenzoate reveals that the nitro and ester groups are twisted out of the plane of the benzene ring. nih.govresearchgate.netnih.gov In the ethyl ester, the two nitro groups and the ester group form dihedral angles of 44.0°, 89.6°, and 164.1° with the benzene ring, respectively. researchgate.netnih.gov The crystal packing of these related esters is stabilized by weak C-H···O hydrogen bonds and, in the case of the ethyl ester, π-π stacking interactions. nih.govresearchgate.netnih.gov
The reactivity of this class of compounds is dominated by the electron-withdrawing nature of the nitro groups, which activates the chlorine atom for nucleophilic substitution. conicet.gov.arnih.gov Studies on CDNBA in alkaline solutions show that it undergoes nucleophilic substitution of the chlorine atom by a hydroxyl group. conicet.gov.arnih.gov The bimolecular rate constant for this reaction with the hydroxide (B78521) ion at room temperature is 5.92 M⁻¹s⁻¹. nih.gov
While specific applications for this compound have not been documented, related compounds have shown utility. For instance, methyl 4-chloro-3,5-dinitrobenzoate and ethyl 4-chloro-3,5-dinitrobenzoate are noted to be useful as herbicides. nih.govresearchgate.netnih.gov Additionally, the related compound 4-chloro-3,5-dinitropyrazole serves as a precursor for insensitive energetic compounds. rsc.orgresearchgate.net
Implications for the Design of Novel Organic Reagents and Advanced Materials
The structural and reactive properties of this compound suggest its potential as a versatile building block in organic synthesis and materials science. The activated chlorine atom allows for its use as a scaffold for introducing the 3,5-dinitrobenzoyl moiety into various molecules through nucleophilic substitution, enabling the synthesis of complex organic reagents.
The presence of the long dodecyl chain introduces amphiphilic character, which could be exploited in the design of advanced materials. This feature could impart unique solubility characteristics or lead to self-assembly into ordered structures, such as liquid crystals or monolayers. The combination of the rigid, electron-deficient aromatic core and the flexible, lipophilic alkyl chain is a common design motif for functional organic materials.
Identification of Remaining Research Challenges and Unexplored Avenues
The primary research challenge is the lack of direct experimental data for this compound. Future research should focus on the following unexplored avenues:
Synthesis and Characterization: A definitive synthesis and complete physicochemical characterization of this compound are necessary. This includes determining its melting point, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry).
Structural Analysis: Single-crystal X-ray diffraction studies would provide precise information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which would allow for comparison with its shorter-chain analogs.
Reactivity Studies: A quantitative investigation of its reactivity in nucleophilic substitution reactions with a range of nucleophiles would be valuable for its application as a synthetic intermediate.
Materials Properties: The potential for this compound to exhibit liquid crystalline behavior, due to the combination of a rigid aromatic core and a long alkyl chain, is a significant unexplored area.
Biological Activity: Given that related compounds show herbicidal activity, screening this compound for a range of biological activities would be a logical next step.
Projected Academic and Technological Impact of Further Research on this compound
Further investigation into this compound could have a notable impact on both academic research and technological applications. Academically, it would provide a more complete understanding of structure-property relationships in this class of compounds, particularly the influence of the long alkyl chain on reactivity and supramolecular organization.
Technologically, this research could lead to the development of new functional materials. If it exhibits liquid crystalline properties, it could find use in display technologies or as a component in stimuli-responsive materials. Its potential as a synthon could enable the creation of novel agrochemicals with tailored properties or new energetic materials with specific performance characteristics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dodecyl 4-chloro-3,5-dinitrobenzoate, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-chloro-3,5-dinitrobenzoic acid with dodecyl alcohol. Key factors include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) improve ester bond formation.
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to drive esterification to completion .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity. A study on analogous esters reported yields of 63–75% under optimized conditions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons) .
- IR : Confirm ester C=O stretching (~1740 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 288.64 for the isopropyl analog) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer :
- Solubility : Highly soluble in non-polar solvents (e.g., hexane, chloroform) due to the dodecyl chain; limited solubility in water.
- Stability : Hydrolytically stable under acidic conditions but susceptible to base-mediated ester cleavage. Store at 4°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric hindrance : The 3,5-dinitro groups and dodecyl chain reduce accessibility to the carbonyl carbon, slowing nucleophilic attack.
- Electronic effects : Electron-withdrawing nitro groups activate the ester carbonyl toward nucleophiles like amines or hydrazines. Kinetic studies on similar esters show pseudo-first-order kinetics with rate constants of 1.2 × 10⁻³ s⁻¹ in methanol .
Q. What crystallographic data are available for derivatives of 4-chloro-3,5-dinitrobenzoate, and how can they inform material design?
- Methodological Answer :
- Crystal structure analysis (e.g., isopropyl analog):
- Space group : Triclinic P1 with a = 4.703 Å, b = 10.783 Å, c = 12.734 Å .
- Packing interactions : π-π stacking between nitro groups and van der Waals forces from the alkyl chain stabilize the lattice .
- Applications : Predict melting points and solubility for solid-state formulations.
Q. How can researchers resolve contradictions in bioactivity data for nitroaromatic esters like this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., IC₅₀ values in cancer vs. normal cells).
- Mechanistic studies : Use fluorescence probes (e.g., ANS) to assess interactions with biomolecules like phospholipase A₂, where nitroaromatic esters modulate enzyme activity .
- Statistical rigor : Apply ANOVA or Tukey’s test to evaluate significance across datasets .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
